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molecular formula C9H9BrO2 B1278590 1-(2-Bromo-4-methoxyphenyl)ethanone CAS No. 89691-67-8

1-(2-Bromo-4-methoxyphenyl)ethanone

Cat. No. B1278590
M. Wt: 229.07 g/mol
InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012217B2

Procedure details

Acetyl chloride (3.56 mL, 0.06 mol) is added dropwise to a stirred suspension of 3-bromoanisole (9.35 g, 0.05 mol) and AlCl3 (8.00 g, 0.06 mol) in dichloromethane (50 mL) at 0° C. under argon. The resulting mixture is stirred at 0° C. for 40 min and then at room temperature for 1 h, and diluted with H2O (100 mL) and 2 N HCl (35 mL), and extracted with ethyl acetate (2×100 mL and 50 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (12.5% to 14.3% ethyl acetate/hexane) to give 9.55 g (83%) of 2 as a colorless liquid. IR 2964, 1688, 1596, 1252 cm−1; 1H NMR (CDCl3) δ 2.66 (s, 3H, CH3CO), 3.88 (s, 3H, CH3O), 6.91 (dd, J=8.4 Hz, 2.4 Hz, 1H, 5-PhH), 7.19 (d, J=2.4 Hz, 1H, 3-PhH), 7.63 ppm (d, J=8.4 Hz, 1H, 6-PhH).
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[CH:7]=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][CH:11]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCl.O.Cl>[Br:5][C:6]1[CH:7]=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][C:11]=1[C:1](=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.56 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
9.35 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL and 50 mL)
WASH
Type
WASH
Details
The extract is washed (brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (12.5% to 14.3% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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